Diphenyl sulfoxide

説明

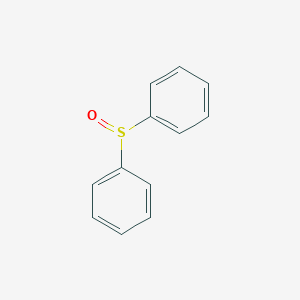

Structure

3D Structure

特性

IUPAC Name |

benzenesulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHHIJFTHRNPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022141 | |

| Record name | Phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Diphenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000362 [mmHg] | |

| Record name | Diphenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

945-51-7 | |

| Record name | Diphenyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfinylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V290005U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenyl Sulfoxide: Synthesis and Properties for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, properties, and analytical methodologies related to diphenyl sulfoxide. This crucial organosulfur compound finds widespread application in organic synthesis and pharmaceutical research.

This compound is a versatile molecule utilized as a reagent, solvent, and building block in the creation of complex chemical entities. Its unique properties, including its ability to act as a mild oxidizing agent and its capacity to enhance the solubility of various compounds, make it an invaluable tool in the modern laboratory. This document details common synthetic routes, key physical and chemical characteristics, and experimental workflows for its preparation and analysis.

Core Properties of this compound

A summary of the key physical and spectral properties of this compound is presented below, offering a quick reference for researchers.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀OS | [1][2] |

| Molecular Weight | 202.27 g/mol | [1][2] |

| Melting Point | 69-72 °C | [1][2][3] |

| Boiling Point | 198 °C at 10 mmHg | [1] |

| 206-208 °C at 13 mmHg | [2][3] | |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Soluble in water and most organic solvents. Slightly soluble in chloroform and DMSO. | [2][4][5] |

Spectral Data

| Technique | Wavelength/Shift | Source(s) |

| ¹H NMR (CDCl₃) | δ 7.65 (m, 4H, ArH), 7.46 (m, 6H, ArH) | [6] |

| ¹³C NMR (CDCl₃) | δ 145.8, 131.2, 129.5, 125.0 | [6] |

| Infrared (KBr) | 1041 cm⁻¹ (νS=O) | [6] |

Synthesis of this compound

The two primary methods for the synthesis of this compound are the oxidation of diphenyl sulfide and the Friedel-Crafts reaction of benzene with thionyl chloride.

Oxidation of Diphenyl Sulfide

The oxidation of diphenyl sulfide is a common and efficient method for the preparation of this compound. Various oxidizing agents can be employed, with hydrogen peroxide being a "green" and readily available option. The reaction's exothermicity requires careful temperature control to prevent over-oxidation to the corresponding sulfone.[7]

This protocol is adapted from a general method for the oxidation of sulfides to sulfoxides.[5]

Materials:

-

Diphenyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution (4 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve diphenyl sulfide (2 mmol) in glacial acetic acid (2 mL).

-

Slowly add 30% hydrogen peroxide (8 mmol) to the solution while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a 4 M aqueous NaOH solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Friedel-Crafts Reaction of Benzene with Thionyl Chloride

The Friedel-Crafts reaction provides an alternative route to this compound. This electrophilic aromatic substitution reaction involves the reaction of benzene with thionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]

This protocol is a representative procedure based on the principles of Friedel-Crafts reactions.

Materials:

-

Benzene (dry)

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-water

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of dry benzene (excess) and anhydrous aluminum chloride (1.1 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1 eq) dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully pour it into a beaker containing ice-water to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the this compound by recrystallization from a suitable solvent (e.g., ethanol/water).

Reaction Mechanisms and Experimental Workflows

Visualizing the underlying processes in the synthesis and analysis of this compound is crucial for a deeper understanding. The following diagrams, rendered using Graphviz, illustrate a key reaction mechanism and a typical experimental workflow.

Signaling Pathways and Mechanisms

The oxidation of a sulfide to a sulfoxide is a fundamental transformation in organic chemistry. The mechanism can vary depending on the oxidant and reaction conditions.

Caption: Proposed mechanism for the oxidation of diphenyl sulfide.

Experimental Workflows

Monitoring the progress of a chemical reaction is essential for optimizing conditions and ensuring product quality. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

Caption: HPLC monitoring workflow for this compound synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. CN104402780A - Synthesis process of 4, 4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

Diphenyl Sulfoxide: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 945-51-7 Molecular Weight: 202.27 g/mol [1]

This technical guide provides an in-depth overview of diphenyl sulfoxide, a versatile organosulfur compound. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their work. This document covers its chemical and physical properties, key applications in organic synthesis, detailed experimental protocols, and safety information.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder at room temperature.[2] It is a stable and effective compound used in organic synthesis and pharmaceutical research.[2] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 945-51-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₀OS | [2][3][5] |

| Molecular Weight | 202.27 g/mol | [1][2][4][6] |

| Appearance | White to off-white powder/crystals | [2][4] |

| Melting Point | 69 - 72 °C | [2][4] |

| Boiling Point | 198 °C at 10 mmHg; 206-208 °C at 13 mmHg | [2][4] |

| Synonyms | Phenyl sulfoxide, Phenylsulfinylbenzene, Benzene, 1,1'-sulfinylbis- | [1][2][3][5] |

Applications in Research and Drug Development

This compound is a valuable reagent in organic chemistry, primarily known for its role as an oxidant and an activator in glycosylation reactions. Its applications are particularly relevant in the synthesis of biologically active compounds and complex molecules.

-

Selective Oxidation: It is used as a reagent for the oxidation of sulfides to sulfoxides. This transformation is crucial in the synthesis of various pharmaceuticals and agrochemicals.[5]

-

Dehydrative Glycosylation: In combination with triflic anhydride (Tf₂O), this compound forms a powerful promoter system for glycosylation reactions. This method allows for the direct coupling of 1-hydroxy glycosyl donors with a variety of acceptors, a key step in the synthesis of oligosaccharides and glycoconjugates.

-

Chiral Auxiliary: In the field of asymmetric synthesis, this compound can be employed as a chiral auxiliary, aiding in the production of enantiomerically pure compounds, which is a critical aspect of drug development.[5]

-

Pharmaceutical Scaffolding: The diphenyl sulfide core, from which this compound is derived, is a versatile scaffold in medicinal chemistry. By oxidizing the sulfur atom to a sulfoxide or sulfone, the electronic and steric properties of a molecule can be fine-tuned. This has been utilized in developing drugs targeting the central nervous system, such as selective serotonin transporter (SERT) inhibitors and 5-HT6 receptor antagonists.

While the related compound, dimethyl sulfoxide (DMSO), is known to interact with cellular membranes and affect signaling pathways such as the TNF-α pathway, there is currently no substantial evidence to suggest that this compound has a direct role in modulating such biological signaling cascades. Its primary utility in a biological context is as a synthetic intermediate in the creation of active pharmaceutical ingredients.

Key Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Synthesis of this compound via Oxidation of Diphenyl Sulfide

This protocol describes a method for the synthesis of this compound from diphenyl sulfide using hydrogen peroxide as the oxidant.

Materials:

-

Diphenyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Phosphotungstic acid (PTA) as a catalyst

-

Ethanol (95%)

-

Three-necked flask

-

Stirrer

-

Heating mantle or water bath

Procedure:

-

Charge a 50 mL three-necked flask with diphenyl sulfide (0.5 mmol), the phosphotungstic acid catalyst (50 mg), and 8 mL of 95% ethanol.

-

Stir the resulting solution at 30 °C.

-

Slowly add 30 wt% H₂O₂ (63 mg, 0.55 mmol) to the mixture.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (7:3).

-

Upon completion of the reaction, separate the catalyst from the mixture by filtration.

-

Wash the filtered catalyst with 95% ethanol and dry it in a vacuum at room temperature for potential reuse.

-

The filtrate containing the product can then be subjected to solvent evaporation and further purification if necessary.

Dehydrative Glycosylation Using this compound and Triflic Anhydride

This protocol outlines the general procedure for the glycosylation of an alcohol acceptor using a 1-hydroxy glycosyl donor, activated by this compound and triflic anhydride.

Materials:

-

1-hydroxy glycosyl donor

-

Alcohol acceptor

-

This compound (Ph₂SO)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

2,4,6-tri-tert-butylpyrimidine (TTBP) as a hindered base

-

Anhydrous dichloromethane (DCM)

-

Activated 4 Å powdered molecular sieves

-

Argon atmosphere setup

-

Low-temperature bath (-78 °C)

Procedure:

-

To a flask under a positive pressure of argon, add the 2-thiosialic acid donor (0.11 mmol), this compound (0.32 mmol), TTBP (0.22 mmol), and activated 4 Å powdered molecular sieves.

-

Add 2 mL of anhydrous dichloromethane and cool the mixture to -78 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add Tf₂O (0.12 mmol) to the reaction mixture.

-

After 10 minutes, add a solution of the acceptor alcohol (0.22 mmol) in 1 mL of anhydrous dichloromethane.

-

Allow the reaction to proceed, monitoring its progress by TLC.

-

Upon completion, the reaction is typically quenched, diluted, and purified using standard chromatographic techniques to isolate the glycosylated product.

Visualized Workflow and Mechanisms

The following diagrams illustrate the logical flow of key processes involving this compound.

Caption: Dehydrative glycosylation workflow using this compound.

Caption: Oxidation of diphenyl sulfide to this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to avoid contact with skin and eyes and to not breathe the dust. Personal protective equipment, including gloves and safety glasses, should be worn. Store the compound in a dry, cool, and well-ventilated place with the container tightly closed. It is incompatible with strong oxidizing agents.

Spectral Data

For structural confirmation and analysis, the following spectral data are relevant:

-

¹H NMR and ¹³C NMR: Spectral data are available in various databases and literature.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the sulfoxide group.

-

Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight of the compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl sulfoxide (DPSO), a prominent organosulfur compound, serves as a versatile building block and reagent in modern organic synthesis and medicinal chemistry. Characterized by a sulfinyl group bridging two phenyl rings, its unique electronic and steric properties make it an invaluable tool in the synthesis of complex molecules, including biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key transformations, and insights into its applications, particularly in the realm of drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, characterization, and application in a laboratory setting.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀OS | [1] |

| Molecular Weight | 202.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| CAS Number | 945-51-7 | [2] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 69-72 °C | [2] |

| Boiling Point | 198 °C at 10 mmHg | [2] |

| Density | 1.1833 g/cm³ (estimate) | |

| Refractive Index | 1.6090 (estimate) | |

| pKa | Data not readily available | |

| Solubility | Soluble in most organic solvents; sparingly soluble in water. | [3] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.66-7.64 (m, 4H), 7.49-7.42 (m, 6H) | |

| ¹³C NMR (CDCl₃) | δ 145.57, 131.03, 129.31, 124.76 | |

| Infrared (IR) | The spectrum exhibits characteristic S=O stretching vibrations. | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 202 |

Key Chemical Reactions and Experimental Protocols

This compound participates in a variety of chemical transformations, the most significant of which are its synthesis from diphenyl sulfide, oxidation to diphenyl sulfone, reduction to diphenyl sulfide, and the Pummerer rearrangement.

Synthesis of this compound via Oxidation of Diphenyl Sulfide

The controlled oxidation of diphenyl sulfide is the most common route to synthesize this compound. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.

Experimental Protocol: Oxidation with Hydrogen Peroxide

-

Materials: Diphenyl sulfide, 30% hydrogen peroxide, glacial acetic acid, sodium hydroxide solution, dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve diphenyl sulfide (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add 30% hydrogen peroxide (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Caption: Synthesis of this compound.

Oxidation of this compound to Diphenyl Sulfone

Further oxidation of this compound yields diphenyl sulfone. This transformation is readily achieved using stronger oxidizing conditions or an excess of the oxidizing agent.

Experimental Protocol: Oxidation to Diphenyl Sulfone

-

Materials: this compound, 30% hydrogen peroxide, glacial acetic acid.

-

Procedure:

-

Dissolve this compound (1 equivalent) in glacial acetic acid.

-

Add an excess of 30% hydrogen peroxide (e.g., 2.2 equivalents).

-

Heat the reaction mixture gently (e.g., to 60-80 °C) and monitor by TLC.

-

Work-up procedure is similar to the synthesis of this compound, involving neutralization, extraction, and purification.

-

Caption: Oxidation to Diphenyl Sulfone.

Reduction of this compound to Diphenyl Sulfide

The sulfoxide functionality can be reduced back to the sulfide, a transformation often employed in multi-step synthetic sequences. Electrochemical methods offer a green and efficient alternative to traditional reducing agents.

Experimental Protocol: Electrochemical Reduction

-

Materials: this compound, electrolyte solution (e.g., tetrabutylammonium tetrafluoroborate in acetonitrile), electrochemical cell with a suitable cathode (e.g., glassy carbon) and anode.

-

Procedure:

-

Prepare a solution of this compound in the electrolyte solution.

-

Place the solution in an electrochemical cell.

-

Apply a constant potential or current to the cell. The specific conditions will depend on the setup and substrate concentration.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., cyclic voltammetry or chromatography).

-

Upon completion, the product can be isolated by removing the solvent and separating it from the electrolyte.

-

Caption: Reduction to Diphenyl Sulfide.

The Pummerer Rearrangement

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an alpha-hydrogen, which transforms them into α-acyloxy thioethers in the presence of an acid anhydride, typically acetic anhydride.[4] Although this compound itself lacks alpha-hydrogens and thus does not undergo a classical Pummerer rearrangement, it is a key reagent in activating other molecules for Pummerer-type reactions.[5] The general mechanism is presented below for a generic alkyl sulfoxide.

General Mechanism of the Pummerer Rearrangement

The reaction is initiated by the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion.[6] Subsequent deprotonation at the alpha-carbon by a base (such as the acetate ion) leads to the formation of a sulfonium ylide, which then rearranges to a thionium ion.[6] Finally, nucleophilic attack by the acetate ion on the thionium ion yields the α-acyloxy thioether product.[6]

Caption: Pummerer Rearrangement Mechanism.

Applications in Drug Development

This compound and its derivatives have garnered significant interest in medicinal chemistry, primarily serving as a versatile scaffold for the development of novel therapeutic agents.[2] Its rigid diaryl structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating their interaction with biological targets.

This compound as a Privileged Scaffold

The this compound core is considered a "privileged scaffold" in drug discovery. This is due to its ability to be readily synthesized and functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).[7] The sulfoxide group itself can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target.

Anticancer Agents: Tubulin Polymerization Inhibitors

A prominent application of the diphenyl sulfide and sulfoxide scaffold is in the development of anticancer agents that target tubulin polymerization.[8] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[8]

Signaling Pathway for Apoptosis Induction

The disruption of microtubule dynamics by diphenyl sulfide/sulfoxide-based tubulin inhibitors activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism.[8] This prolonged mitotic arrest triggers a cascade of intracellular signaling events, leading to the activation of caspases and the execution of apoptosis.[8]

Caption: Apoptosis Induction Pathway.

Conclusion

This compound is a compound of significant academic and industrial importance. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it a valuable tool for chemists. In the field of drug development, the this compound scaffold has proven to be a fruitful starting point for the design of novel therapeutics, particularly in the area of oncology. Further exploration of its derivatives is likely to yield new and improved drug candidates with diverse biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfoxide - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Pummer reaction | PPTX [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations | MDPI [mdpi.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure and Bonding of Diphenyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the crystal structure and bonding of diphenyl sulfoxide, a molecule of significant interest in organic synthesis and medicinal chemistry. Understanding its three-dimensional arrangement in the solid state is crucial for predicting its physical properties, reactivity, and potential interactions with biological targets. This document provides a comprehensive overview of its crystallographic parameters, molecular geometry, and the experimental methodologies employed in its structural determination.

Core Crystallographic Data

The crystal structure of this compound was first elucidated by S. C. Abrahams in 1957 and has since been deposited in the Cambridge Structural Database (CSD) with the deposition number 156961.[1] The compound crystallizes in the monoclinic space group P2₁/n, with four molecules per unit cell.[2]

Table 1: Unit Cell Parameters for this compound [2]

| Parameter | Value |

| a | 8.90 ± 0.02 Å |

| b | 14.08 ± 0.03 Å |

| c | 8.32 ± 0.02 Å |

| β | 101° 7' ± 10' |

| Space Group | P2₁/n |

| Z | 4 |

Molecular Geometry and Bonding

The molecular structure of this compound is characterized by a pyramidal sulfur atom bonded to an oxygen atom and two phenyl rings. The C-S-O and C-S-C bond angles deviate significantly from ideal tetrahedral geometry, reflecting the influence of the sulfur lone pair and the steric bulk of the phenyl groups.

Table 2: Selected Bond Lengths and Angles for this compound [2]

| Bond/Angle | Value |

| S-O Bond Length | 1.47 ± 0.016 Å |

| S-C Bond Length | 1.76 ± 0.015 Å |

| C-C (aromatic) Bond Length (mean) | 1.40 ± 0.008 Å |

| C-S-O Bond Angle | 106° 10' ± 40' |

| C-S-C Bond Angle | 97° 19' ± 58' |

| S-C-C Bond Angle (mean) | 119° 27' ± 34' |

The dihedral angle between the two phenyl rings is approximately 75.9°.[2] This twisted conformation minimizes steric hindrance between the aromatic systems.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental steps, from crystal growth to data analysis.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated solution of the compound in acetone. This method promotes the formation of well-ordered crystals with minimal defects.

X-ray Diffraction Data Collection

The original structure determination by Abrahams in 1957 utilized isomorphous replacement with diphenyl selenoxide and trial-and-error methods.[2] Modern crystallographic studies employ automated four-circle diffractometers. A typical experimental workflow is outlined below:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector. Data is collected over a range of crystal orientations.

-

Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson techniques.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated structure factors. The refinement process for the 1957 structure was carried out using double Fourier series and least-squares analysis of 664 independent structure factors.[2]

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for a typical single-crystal X-ray diffraction experiment.

References

Spectroscopic Analysis of Diphenyl Sulfoxide: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for diphenyl sulfoxide (C₁₂H₁₀OS), a key organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing key values for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Chemical Shift Data for this compound

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CDCl₃ | 400 | 7.66 - 7.64 | m | 4H, Aromatic (H-2, H-6, H-2', H-6') |

| 7.49 - 7.42 | m | 6H, Aromatic (H-3, H-4, H-5, H-3', H-4', H-5') |

Note: Data sourced from multiple consistent findings.[1][2]

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Assignment |

| CDCl₃ | 100 | 145.8 | C-1, C-1' (ipso-Carbons attached to S) |

| 131.2 | C-4, C-4' (para-Carbons) | ||

| 129.5 | C-3, C-5, C-3', C-5' (meta-Carbons) | ||

| 125.0 | C-2, C-6, C-2', C-6' (ortho-Carbons) |

Note: Data sourced from multiple consistent findings.[1][2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Sample Phase | Wavenumber (cm⁻¹) | Assignment |

| KBr Pellet | 1041 | Strong, S=O Stretch (ν S=O) |

| KBr Pellet | ~3060 | Aromatic C-H Stretch |

| KBr Pellet | ~1475, 1445 | Aromatic C=C Ring Stretch |

| KBr Pellet | ~750, 690 | Aromatic C-H Bending (out-of-plane) |

Note: The most characteristic peak is the strong absorption from the sulfoxide group.[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| Ionization Method | Mass-to-Charge Ratio (m/z) | Interpretation |

| Electrospray Ionization (ESI) | 203.05 (Calculated), 203.11 (Found) | [M+H]⁺, Protonated Molecular Ion |

| Electron Impact (EI) | 202.01 (100%) | [M]⁺, Molecular Ion |

| 185.13 (63%) | [M-O]⁺, Fragment ion (loss of oxygen) | |

| 125 | [C₆H₅S]⁺, Phenylthio cation fragment | |

| 109 | [C₆H₅O]⁺, Phenoxy cation fragment | |

| 77 | [C₆H₅]⁺, Phenyl cation fragment |

Note: Molecular weight of this compound is 202.27 g/mol .[1][2][3][4]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These represent standard procedures in organic chemical analysis.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Approximately 5-10 mg of solid this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[5]

-

Internal Standard : A small amount of tetramethylsilane (TMS) is often added as an internal standard, providing a reference signal at 0 ppm. In modern spectrometers, the solvent signal can be used for calibration, and TMS is not always physically added.[6]

-

Instrumentation : The sample is transferred to a standard 5 mm NMR tube. The analysis is performed on a high-field NMR spectrometer, such as a 400 MHz instrument.[1][2]

-

Data Acquisition :

-

For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and number of scans. Typically, 8 to 16 scans are sufficient for a concentrated sample.

-

For ¹³C NMR , a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128 or more) and a longer relaxation delay are typically required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[7]

-

-

Data Processing : The acquired Free Induction Decay (FID) signal is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This involves phasing, baseline correction, and integration of the signals.[8]

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the IR region.

-

The mixture is then compressed under high pressure (several tons) in a pellet press to form a thin, transparent pellet.

-

-

Sample Preparation (ATR Method) : For an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[9][10]

-

Instrumentation : The analysis is conducted using a Fourier Transform Infrared (FTIR) spectrometer.[11]

-

Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. Then, the sample is placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the transmitted IR radiation, which is then converted into an IR spectrum via a Fourier transform.

-

Data Analysis : The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are then correlated to the functional groups present in the molecule.[12]

Mass Spectrometry Protocol

-

Sample Preparation :

-

For Electrospray Ionization (ESI) , the this compound sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.[13] ESI is a soft ionization technique suitable for observing the protonated molecular ion.[1]

-

For Electron Impact (EI) , the sample can be introduced directly into the ion source, often after separation by Gas Chromatography (GC). The sample is vaporized by heating in a vacuum.[14] EI is a higher-energy technique that causes fragmentation, providing structural information.[2]

-

-

Instrumentation : The analysis is performed on a mass spectrometer, which consists of an ion source, a mass analyzer, and a detector.[15]

-

Ionization and Analysis :

-

In ESI-MS , the sample solution is sprayed through a charged capillary, forming charged droplets. As the solvent evaporates, charged molecular ions (like [M+H]⁺) are released into the gas phase.

-

In EI-MS , in the gas phase, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected and forming a radical cation (the molecular ion, [M]⁺•). This high energy often leads to fragmentation.[14]

-

-

Mass Separation and Detection : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio. The detector then records the abundance of each ion.

-

Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion or a related species, and the fragmentation pattern provides a "fingerprint" of the molecule's structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a pure organic compound.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound | C12H10OS | CID 13679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. amherst.edu [amherst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Experimental Design [web.mit.edu]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. fiveable.me [fiveable.me]

A Comprehensive Technical Guide to the Solubility of Diphenyl Sulfoxide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of diphenyl sulfoxide in a variety of common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, pharmaceutical research, and drug development, where it serves as a versatile reagent and solvent.[1] This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents visual workflows relevant to its application.

Quantitative Solubility of this compound

The solubility of this compound has been experimentally determined in several common organic solvents. The following table summarizes the mole fraction solubility (x) of this compound at various temperatures (T/K).

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |

| Chloroform | 288.32 | 0.3584 | [2] |

| 294.14 | 0.4106 | [2] | |

| 300.18 | 0.4682 | [2] | |

| 306.15 | 0.5287 | [2] | |

| 312.23 | 0.5915 | [2] | |

| 318.17 | 0.6559 | [2] | |

| 324.21 | 0.7224 | [2] | |

| 330.19 | 0.7891 | [2] | |

| Acetone | 288.26 | 0.2987 | [2] |

| 294.21 | 0.3459 | [2] | |

| 300.25 | 0.3984 | [2] | |

| 306.23 | 0.4548 | [2] | |

| 312.18 | 0.5136 | [2] | |

| 318.16 | 0.5753 | [2] | |

| 324.15 | 0.6391 | [2] | |

| 330.22 | 0.7056 | [2] | |

| Toluene | 288.30 | 0.1982 | [2] |

| 294.25 | 0.2375 | [2] | |

| 300.21 | 0.2824 | [2] | |

| 306.26 | 0.3326 | [2] | |

| 312.20 | 0.3869 | [2] | |

| 318.24 | 0.4451 | [2] | |

| 324.28 | 0.5076 | [2] | |

| 330.26 | 0.5735 | [2] | |

| Ethyl Acetate | 288.28 | 0.1689 | [2] |

| 294.22 | 0.2031 | [2] | |

| 300.17 | 0.2428 | [2] | |

| 306.19 | 0.2875 | [2] | |

| 312.24 | 0.3369 | [2] | |

| 318.21 | 0.3905 | [2] | |

| 324.26 | 0.4481 | [2] | |

| 330.23 | 0.5093 | [2] | |

| Ethanol | 288.31 | 0.1182 | [2] |

| 294.26 | 0.1453 | [2] | |

| 300.23 | 0.1776 | [2] | |

| 306.28 | 0.2154 | [2] | |

| 312.22 | 0.2581 | [2] | |

| 318.19 | 0.3059 | [2] | |

| 324.23 | 0.3587 | [2] | |

| 330.28 | 0.4162 | [2] | |

| Methanol | - | Outstanding Solubility | [3] |

Note: While a 2023 study by Markarian et al. reports "outstanding solubility" of this compound in methanol, specific quantitative data from this source is not yet widely available.

Generally, the solubility of this compound in the tested pure solvents follows the order: chloroform > acetone > toluene > ethyl acetate > ethanol at the same temperature.[2] The dissolution process is endothermic, meaning solubility increases with higher temperatures.

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of solid organic compounds like this compound in organic solvents. The choice of method often depends on the desired accuracy, the amount of substance available, and the properties of the solute and solvent.

The Shake-Flask Method (Equilibrium Method)

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[4]

Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined.

Detailed Protocol:

-

Preparation: An excess amount of this compound is added to a series of flasks, each containing a precise volume of the desired organic solvent.

-

Equilibration: The flasks are sealed and placed in a constant-temperature shaker bath. They are agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is achieved.[5] The presence of undissolved solid at the end of this period is crucial.

-

Phase Separation: After equilibration, the agitation is stopped, and the flasks are left undisturbed in the constant-temperature bath to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase, typically by filtration through a syringe filter or by centrifugation.[6]

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. Common methods include:

-

Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for determining the concentration of organic compounds.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid this compound is measured.[7][8]

-

The Synthetic Method (Polythermal Method)

The synthetic method involves observing the temperature at which a solid solute completely dissolves in a known amount of solvent upon heating, or precipitates upon cooling.

Principle: A series of mixtures with known compositions of solute and solvent are prepared. Each mixture is slowly heated with constant stirring until all the solid dissolves. The temperature at which the last solid particle disappears is recorded as the dissolution temperature. Alternatively, a clear solution of known composition is cooled until the first sign of precipitation is observed.

Detailed Protocol:

-

Sample Preparation: A precise amount of this compound and the chosen solvent are weighed and placed in a sealed container equipped with a stirrer and a temperature sensor.

-

Heating/Cooling Cycle: The mixture is heated at a controlled rate while being continuously stirred. The temperature at which the solution becomes completely clear is recorded. The solution is then cooled at a controlled rate, and the temperature at which the first crystals appear is also recorded.

-

Data Analysis: The experiment is repeated with different known compositions of solute and solvent to generate a solubility curve as a function of temperature.

Visualization of Relevant Workflows

The following diagrams, created using the DOT language, illustrate workflows where the properties of this compound are critically important.

Caption: Oxidation pathway of diphenyl sulfide.

This diagram illustrates the stepwise oxidation of diphenyl sulfide, first to this compound and then to diphenyl sulfone.[9][10] this compound itself can act as an oxidant in certain chemical reactions.[11]

Caption: Workflow of topical drug delivery enhancement.

This diagram shows a simplified workflow for how a sulfoxide, like the well-studied dimethyl sulfoxide (DMSO), can act as a penetration enhancer in topical drug formulations.[12][13] By disrupting the barrier properties of the stratum corneum, it facilitates the delivery of active pharmaceutical ingredients into the systemic circulation. Given its structural similarity, this compound is studied for similar applications in enhancing bioavailability.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Measurement and correlation of solubility of this compound in several solvents [hgxb.cip.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Mechanistic studies on a sulfoxide transfer reaction mediated by this compound/triflic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermochemistry and Stability of Diphenyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl sulfoxide (DPSO), an organosulfur compound with the formula (C₆H₅)₂SO, is a molecule of significant interest in organic synthesis and pharmaceutical sciences. Its utility as a reagent and its presence as a metabolite of various therapeutic agents underscore the importance of a thorough understanding of its chemical stability and energetic properties. This technical guide provides a comprehensive overview of the thermochemistry and stability of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and an exploration of its thermal decomposition pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in work involving this compound.

Introduction

This compound is a white, crystalline solid at room temperature, characterized by a sulfinyl group bridging two phenyl rings. Its chemical structure imparts a unique combination of polarity, thermal stability, and reactivity, making it a versatile compound in various chemical transformations. In the pharmaceutical industry, the sulfoxide moiety is a common functional group in many drug molecules, and understanding the stability of such compounds is paramount for drug development, formulation, and storage. This guide delves into the core thermochemical parameters that define the stability of this compound and the experimental methodologies used to determine them.

Thermochemical Data

The thermochemical properties of this compound are crucial for predicting its behavior in chemical reactions and assessing its intrinsic stability. The following tables summarize the key quantitative data available in the literature.

Table 1: Enthalpy and Bond Dissociation Energy Data for this compound

| Parameter | Value | Method | Reference |

| Gas-Phase Standard Enthalpy of Formation (ΔfH°(g)) | 36.3 ± 2.2 kcal/mol | Combustion Calorimetry | [1] |

| S=O Bond Dissociation Enthalpy (BDE) | 89.3 kcal/mol | Experimentally Determined | [2] |

| C-S Bond Dissociation Enthalpy (BDE) | Not Experimentally Determined | - | - |

| Triplet Energy | 78 kcal/mol | Phosphorescence Spectroscopy | [3] |

Table 2: Physical and Thermophysical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀OS | [4][5] |

| Molecular Weight | 202.27 g/mol | [4] |

| Melting Point | 69-71 °C | [6] |

| Boiling Point | 340 °C at 760 mmHg | [7] |

Thermal Stability and Decomposition

The thermal stability of this compound is a critical consideration in its handling, storage, and application in high-temperature reactions. Upon heating, it undergoes decomposition, which can lead to the formation of various products.

Thermal Decomposition Profile

Studies on the thermal degradation of aryl sulfones, which are structurally related to this compound, suggest that decomposition occurs at temperatures above 400 °C. The primary decomposition pathways are believed to involve the cleavage of the diphenyl ether and diphenyl sulfone moieties, along with the elimination of sulfur dioxide (SO₂) at temperatures exceeding 450 °C.[8]

For this compound itself, heating with sulfur at 280 °C results in its reduction to diphenyl sulfide.[9] The complete thermal decomposition in an inert atmosphere is expected to generate a complex mixture of products, likely including benzene, phenol, and various sulfur-containing compounds. During combustion, irritating and highly toxic gases such as carbon monoxide and sulfur oxides are generated.[4]

A proposed logical workflow for investigating the thermal decomposition of this compound is presented below.

Caption: Logical workflow for thermal decomposition analysis.

Experimental Protocols

Accurate determination of the thermochemical and stability data of this compound relies on precise experimental methodologies. The following sections provide detailed protocols for key analytical techniques.

Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the standard enthalpy of combustion, from which the standard enthalpy of formation is calculated.

Experimental Workflow:

Caption: Workflow for combustion calorimetry.

Protocol:

-

Sample Preparation: A precisely weighed pellet of high-purity crystalline this compound (approximately 1 gram) is placed in a crucible. A fuse wire is attached to the pellet and connected to the electrodes of the bomb.

-

Calorimeter Setup: The bomb is assembled, filled with high-purity oxygen to a pressure of approximately 30 atm, and placed in a calorimeter vessel containing a known mass of water. The calorimeter is sealed and allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid). The corrected temperature rise is used to calculate the heat of combustion of the this compound sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, taking into account the stoichiometry of the combustion reaction: (C₆H₅)₂SO(s) + 14 O₂(g) → 12 CO₂(g) + 5 H₂O(l) + SO₂(g)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are thermal analysis techniques used to characterize the thermal stability and phase transitions of a material.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA or DSC instrument. A reference crucible (usually empty) is also placed in the DSC.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition:

-

TGA: The mass of the sample is continuously monitored as a function of temperature. A plot of mass versus temperature (thermogram) is generated.

-

DSC: The difference in heat flow between the sample and the reference is measured as a function of temperature. A plot of heat flow versus temperature (thermogram) is generated.

-

-

Data Analysis:

-

TGA: The onset temperature of decomposition is determined from the thermogram, indicating the temperature at which significant mass loss begins.

-

DSC: Endothermic and exothermic peaks in the thermogram indicate phase transitions (e.g., melting) and decomposition events, respectively. The enthalpy of these transitions can be calculated from the peak area.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[10][11]

Protocol:

-

Sample Preparation: A small amount of this compound is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

GC Separation: The resulting pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection: The separated components are introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

Role in Drug Development and Signaling Pathways

While this compound itself is not a common therapeutic agent, the sulfoxide functional group is present in numerous pharmaceuticals. The stability of this group is a critical factor in the drug's shelf life and metabolism.

It is important to note that the majority of research on the biological effects of simple sulfoxides has focused on dimethyl sulfoxide (DMSO). DMSO is known to affect various cellular signaling pathways, including the NF-κB and MAPK pathways.[12][13][14] However, there is a significant lack of data specifically investigating the effects of this compound on these or other signaling pathways. Given the structural differences between DMSO and DPSO, it is not appropriate to directly extrapolate the biological activities of DMSO to this compound. The larger, more lipophilic phenyl groups in DPSO would significantly alter its interaction with biological macromolecules.

The absence of specific data on this compound's interaction with cellular signaling pathways represents a knowledge gap. Research in this area would be valuable for understanding the potential biological effects of DPSO-containing compounds and their metabolites. The following diagram illustrates a generalized representation of a signaling pathway that could be investigated for this compound's effects.

Caption: A hypothetical cell signaling pathway for investigation.

Conclusion

This technical guide has synthesized the available data on the thermochemistry and stability of this compound. Key thermochemical parameters, such as the gas-phase standard enthalpy of formation and the S=O bond dissociation enthalpy, provide a quantitative basis for understanding its stability. The thermal decomposition of this compound is a complex process that warrants further investigation to fully elucidate the reaction mechanisms and product profiles.

The provided experimental protocols offer a framework for the systematic characterization of this compound and related compounds. A significant finding of this review is the notable lack of research on the specific effects of this compound on cellular signaling pathways, a critical area for future investigation, particularly in the context of drug development and toxicology. This guide serves as a foundational resource to aid researchers in their work with this important organosulfur compound.

References

- 1. This compound [webbook.nist.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H10OS | CID 13679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound(945-51-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 11. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Diphenyl Sulfoxide: Discovery and Historical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl sulfoxide ((C₆H₅)₂SO), a versatile organosulfur compound, holds a significant position in organic synthesis and medicinal chemistry. Its utility as a synthetic intermediate and its presence in various biologically active molecules underscore the importance of understanding its preparation. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis. We will explore the two primary synthetic pathways: the oxidation of diphenyl sulfide and the Friedel-Crafts reaction of benzene with thionyl chloride. This guide presents detailed experimental protocols for key historical methods, summarizes quantitative data in structured tables for comparative analysis, and includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction: The Emergence of this compound

The discovery of this compound is intrinsically linked to the broader development of organosulfur chemistry in the 19th and early 20th centuries. While a singular "discovery" event is not well-documented, the compound was likely first synthesized and characterized as chemists began to explore the oxidation of aromatic sulfides. Early methods were often harsh and lacked the selectivity of modern techniques, but they laid the groundwork for the sophisticated synthetic routes available today. This compound's importance grew as its utility as a polar aprotic solvent, an oxidant, and a key building block in the synthesis of pharmaceuticals and other fine chemicals became apparent.[1][2]

Synthetic Strategies: A Historical Perspective

The synthesis of this compound has historically been dominated by two principal strategies: the oxidation of diphenyl sulfide and the direct synthesis from benzene and a sulfur-containing electrophile via the Friedel-Crafts reaction.

Oxidation of Diphenyl Sulfide

The most common and historically significant route to this compound is the controlled oxidation of diphenyl sulfide ((C₆H₅)₂S).[1][2] The primary challenge of this method lies in preventing over-oxidation to the corresponding diphenyl sulfone ((C₆H₅)₂SO₂).[3] A variety of oxidizing agents and conditions have been explored over the years to achieve high selectivity for the sulfoxide.

Initial syntheses likely employed strong, non-selective oxidants. However, the development of more controlled oxidation methods was crucial for the practical synthesis of this compound.

One of the earliest commercially viable methods involved the use of gaseous chlorine in the presence of water. This process, patented in the mid-20th century, provided a high yield of this compound by carefully controlling the stoichiometry of the reactants.[4]

Experimental Protocol: Oxidation of Diphenyl Sulfide with Chlorine [4]

-

Materials: Diphenyl sulfide, water, chlorine gas, benzene (optional solvent), potassium carbonate.

-

Procedure:

-

A mixture of diphenyl sulfide and at least one molar equivalent of water is vigorously stirred. A solvent such as benzene can be used but is not necessary.[4]

-

Gaseous chlorine is introduced into the mixture, maintaining the temperature between 0°C and 100°C, preferably between 10°C and 40°C.[4]

-

The reaction is continued until approximately one mole of chlorine per mole of diphenyl sulfide has been absorbed.[4]

-

The reaction mixture is then diluted with water and neutralized with a base, such as potassium carbonate.[4]

-

The oily layer containing this compound is separated, washed, dried, and purified by fractional distillation.[4]

-

Quantitative Data for Historical Oxidation Methods

| Oxidizing Agent/Method | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |

| Chlorine Gas/Water | None | Water/Benzene | 10-40 | 80-95 | [4] |

| Hydrogen Peroxide | Phosphotungstic Acid | Acetonitrile | 70 | 84.3 | [5][6] |

| Hydrogen Peroxide | TiO₂ (Anatase) | Acetonitrile | Ambient | ~7 (photocatalytic) | [7] |

| Hydrogen Peroxide | Zn-TiO₂ | Acetonitrile | Ambient | >98 (photocatalytic) | [8] |

| Molecular Oxygen | Anthraquinone (photocatalyst) | Methanol | Ambient | Quantitative | [9] |

With the advancement of catalysis, more selective and environmentally benign methods for the oxidation of diphenyl sulfide have been developed. These include photocatalytic oxidations and the use of metal-based catalysts with hydrogen peroxide as a green oxidant.[7][8][9] For instance, the use of TiO₂ polymorphs as photocatalysts with hydrogen peroxide has been shown to selectively produce this compound.[7][8] More recently, visible-light-induced aerobic oxidation has emerged as a sustainable approach.[9]

Logical Workflow for Selective Oxidation of Diphenyl Sulfide

Caption: General workflow for the synthesis of this compound via oxidation.

Friedel-Crafts Reaction

An alternative and highly efficient route to this compound is the Friedel-Crafts reaction of benzene with thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][10][11][12] This method allows for the direct formation of the this compound core from readily available starting materials.

A key study demonstrated that by carefully controlling the reaction conditions, this compound can be obtained as the sole product in high purity and yield.[10]

Experimental Protocol: Friedel-Crafts Synthesis of this compound [10]

-

Materials: Benzene, thionyl chloride, aluminum chloride (granular).

-

Procedure:

-

A mixture of benzene and thionyl chloride (in a 2:1 molar ratio) is heated to approximately 70°C.[10]

-

Granular aluminum chloride (equimolar to thionyl chloride) is added portion-wise to the heated mixture.[10]

-

The reaction is allowed to proceed at this temperature.

-

After the reaction is complete, an aqueous workup is performed.

-

The resulting this compound is isolated and purified.

-

Quantitative Data for Friedel-Crafts Synthesis

| Reactants | Catalyst | Molar Ratio (PhH:SOCl₂:AlCl₃) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Benzene, Thionyl Chloride | AlCl₃ | 2:1:1 | ~70 | 85 | 99.9 | [10] |

| Benzene, Thionyl Chloride | AlCl₃ | 2:1:1 | ~0 | 27 (Ph₂SO), 37 (Ph₂S) | - | [10] |

Reaction Pathway for Friedel-Crafts Synthesis

Caption: Simplified pathway of the Friedel-Crafts synthesis of this compound.

Conclusion

The synthesis of this compound has evolved significantly from its early beginnings. The historical methods, primarily the oxidation of diphenyl sulfide and the Friedel-Crafts reaction, have been refined over time to improve yield, selectivity, and safety. While modern catalytic and photochemical methods offer more environmentally friendly alternatives, a thorough understanding of the foundational synthetic routes remains crucial for researchers and professionals in the field. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the synthesis and further application of this important organosulfur compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2499822A - Production of this compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic and photocatalytic oxidation of diphenyl sulphide to this compound over titanium dioxide doped with vanadium, zinc, and tin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00799A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Mechanistic Landscape of Diphenyl Sulfoxide in Organic Chemistry

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenyl sulfoxide, a versatile organosulfur compound, plays a significant role in modern organic synthesis, not merely as a stable solvent but as a reactive intermediate and reagent in a variety of core chemical transformations. This technical guide provides an in-depth exploration of the reaction mechanisms of this compound, focusing on its utility in oxidation, reduction, and rearrangement reactions. The content herein is curated to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical behavior, supported by quantitative data, explicit experimental protocols, and visual mechanistic pathways.

The Core Reactivity of this compound

This compound [(C₆H₅)₂SO] is characterized by a pyramidal sulfur center with a lone pair of electrons, rendering it both nucleophilic at sulfur and basic at oxygen. The sulfoxide bond is highly polar, with the oxygen atom being a site for electrophilic attack. This activation of the sulfoxide group is a key theme in its chemistry, transforming the sulfinyl group into a good leaving group and paving the way for a range of synthetic transformations.

Oxidation of this compound to Diphenyl Sulfone

The oxidation of this compound provides a straightforward route to diphenyl sulfone, a compound with applications in materials science and as a high-temperature solvent. This transformation involves the conversion of the sulfinyl group to a sulfonyl group.

Mechanistic Pathway

The oxidation of sulfoxides to sulfones can be achieved with various oxidizing agents. A common and effective method involves the use of hydrogen peroxide, often in the presence of a catalyst. The reaction proceeds via a nucleophilic attack of the sulfoxide sulfur on an electrophilic oxygen species derived from the oxidant.

Quantitative Data for Oxidation to Diphenyl Sulfone

| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂O₂ / Na₂WO₄ | Water | 50 | 2 | 99 | [1] |

| m-CPBA (2 equiv.) | Dichloromethane | Room Temp. | 2 | >95 | [2][3] |

| KMnO₄ | Aqueous base | - | - | Moderate | [4] |

Experimental Protocol: Oxidation with Hydrogen Peroxide

Synthesis of Diphenyl Sulfone from this compound using Hydrogen Peroxide and Sodium Tungstate [1]

-

To a solution of this compound (1.0 g, 4.94 mmol) in a suitable solvent, add sodium tungstate (Na₂WO₄·2H₂O, 1 mol%) and phenylphosphonic acid (1 mol%).

-

Add 30% hydrogen peroxide (2.5 equivalents) dropwise to the mixture while stirring.

-

Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion (typically within 2 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure diphenyl sulfone.

Figure 1. Oxidation of this compound to diphenyl sulfone.

Reduction of this compound to Diphenyl Sulfide

The deoxygenation of this compound to its corresponding sulfide is a fundamental transformation, often employed in multi-step syntheses. A variety of reducing agents can accomplish this, with recent advancements focusing on milder and more selective catalytic systems.

Mechanistic Pathway with Silanes

A notable method for the reduction of sulfoxides involves the use of silanes in the presence of a metal catalyst, such as a manganese complex. The proposed mechanism involves the activation of the Si-H bond by the catalyst, generating a hydride species. This hydride then participates in the deoxygenation of the sulfoxide.

Quantitative Data for Reduction of this compound

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| PhSiH₃ | MnBr(CO)₅ (5 mol%) | Toluene | 110 | 15 min | 97 | [5] |

| PhSiH₃ | MnBr(CO)₅ (5 mol%) | Toluene | Room Temp. | 24 h | 62 | [5] |

| Electrochemical | - | - | Room Temp. | - | High | [6] |

Experimental Protocol: Reduction with Phenylsilane

General procedure for the reduction of this compound with the catalytic system PhSiH₃/MnBr(CO)₅ [5]

-

To an open-air flask containing this compound (0.5 mmol) and MnBr(CO)₅ (5 mol%, 0.006 g) in toluene (3 mL), add PhSiH₃ (0.5 mmol, 0.062 mL).

-

Stir the reaction mixture at 110 °C.

-

Monitor the progress of the reaction by TLC and ¹H NMR spectroscopy.

-

Upon completion, purify the product by silica gel column chromatography using an appropriate mixture of hexane/ethyl acetate to afford pure diphenyl sulfide.

Figure 2. Reduction of this compound to diphenyl sulfide.

Sulfoxide Transfer Reaction